Cas no 97337-37-6 (Schembl20691354)

Schembl20691354 structure
Schembl20691354 structure
Product Name:Schembl20691354
CAS-Nr.:97337-37-6
MF:C11H12ClN3O3
MW:269.684281349182
MDL:MFCD27665784
CID:5064789
Update Time:2026-03-01

Schembl20691354 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
    • Schembl20691354
    • 4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • D
    • MDL: MFCD27665784
    • Inchi: 1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7-,8+,9+/m0/s1
    • InChI-Schlüssel: FHODFBMHXPTGHP-DJLDLDEBSA-N
    • Lächelt: ClC1N=CN=C2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=CC=12

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 309
  • XLogP3: 0.9
  • Topologische Polaroberfläche: 80.4

Schembl20691354 Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1001630-100mg
4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
97337-37-6 95%
100mg
$1500 2024-08-02
eNovation Chemicals LLC
Y1001630-100mg
4-chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
97337-37-6 95%
100mg
$1500 2025-02-25
eNovation Chemicals LLC
Y1001630-100mg
4-chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
97337-37-6 95%
100mg
$1500 2025-02-26

Schembl20691354 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol ;  0 °C → rt; 24 h, rt
Referenz
Preparation of cyclic dinucleotides as anticancer agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol
Referenz
Synthesis and biological activity of certain 6-substituted and 2,6-disubstituted 2'-deoxytubercidins prepared via the stereospecific sodium salt glycosylation procedure
Cottam, Howard B.; Kazimierczuk, Zygmunt; Geary, Stewart; McKernan, Patricia A.; Revankar, Ganapathi R.; et al, Journal of Medicinal Chemistry, 1985, 28(10), 1461-7

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Preparation of (aminoalkynyl)nucleotides as intermediates for fluorescent chain terminators for DNA sequencing
, European Patent Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol
Referenz
Synthesis of 6-substituted 7-carbapurine 2',3'-dideoxynucleosides. Solid-liquid phase-transfer glycosylation of 4-chloropyrrolo[2,3-d]pyrimidine and deoxygenation of its 2'-deoxyribofuranoside
Seela, F.; Muth, H. P.; Bindig, U., Synthesis, 1988, (9), 670-4

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol ;  24 h, rt
Referenz
Preparation of desazapurine-nucleotides and the use thereof for nucleic acid sequencing and as antiviral agents
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Preparation of deazapurine nucleoside derivatives for use in nucleic acid sequence analysis and as antiviral agents.
, European Patent Organization, , ,

Schembl20691354 Raw materials

Schembl20691354 Preparation Products

Schembl20691354 Lieferanten

NewCan Biotech Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:97337-37-6)4-Chloro-7-(2-deoxy-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
Bestellnummer:NC14404
Bestandsstatus:
Menge:10g
Reinheit:97%
Preisinformationen zuletzt aktualisiert:Friday, 18 July 2025 16:00
Preis ($):Price inquiry
Email:sales@newcanbio.com
Empfohlene Lieferanten
NewCan Biotech Limited
(CAS:97337-37-6)4-Chloro-7-(2-deoxy-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
NC14404
Reinheit:97%
Menge:10g
Preis ($):Untersuchung
Email